N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazole ring, which is known for its stability and reactivity in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylbenzylamine with ethyl 4-ethoxybenzoate to form an intermediate, which is then cyclized to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Known for its use as a photoinitiator.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of dyes and pharmaceuticals
Uniqueness
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of an oxazole ring and dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H27N3O3 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H27N3O3/c1-5-28-19-12-10-18(11-13-19)22-14-20(25-29-22)23(27)24-15-21(26(3)4)17-8-6-16(2)7-9-17/h6-14,21H,5,15H2,1-4H3,(H,24,27) |
InChI Key |
TUPOIFADLHCNRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)C)N(C)C |
Origin of Product |
United States |
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